molecular formula C11H16O3 B8277359 5-(5-Acetyl-2-furanyl)pentanol

5-(5-Acetyl-2-furanyl)pentanol

Cat. No. B8277359
M. Wt: 196.24 g/mol
InChI Key: LDCMEZRLBSKVIG-UHFFFAOYSA-N
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Patent
US04861791

Procedure details

5-(5-Acetyl-2-furanyl)pentanol (9.8 g), 13.1 g of triphenylphosphine and 100 ml of carbon tetrachloride were combined and heated at reflux for 4 hours. The reaction mixture was concentrated in vacuo, and the residue was dissolved in ether and filtered. The filtrate was concentrated and the residue distilled twice to give 2-(5-chloropentyl)-5-acetylfuran, b.p. 100°-102° C. (0.05 mm) in 60% yield.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[O:8][C:7]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]O)=[CH:6][CH:5]=1)(=[O:3])[CH3:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)(Cl)(Cl)[Cl:35]>>[Cl:35][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][C:7]1[O:8][C:4]([C:1](=[O:3])[CH3:2])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(O1)CCCCCO
Step Two
Name
Quantity
13.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ether
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled twice

Outcomes

Product
Name
Type
product
Smiles
ClCCCCCC=1OC(=CC1)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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